

what are the chemical properties of iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *iso-Nadolol (tert-Butyl-d9)*

Cat. No.: B12419523

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **iso-Nadolol (tert-Butyl-d9)**

Introduction

iso-Nadolol (tert-Butyl-d9) is the deuterium-labeled form of iso-Nadolol, a known isomer of Nadolol. Nadolol itself is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and cardiac arrhythmias. The introduction of deuterium at the tert-butyl group provides a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies. Deuteration can subtly alter the physicochemical properties of a molecule, which can influence its metabolic fate—a phenomenon known as the kinetic isotope effect. This guide provides a comprehensive overview of the known chemical properties of **iso-Nadolol (tert-Butyl-d9)**, general experimental protocols for their determination, and relevant biological pathways.

Chemical and Physical Properties

The replacement of hydrogen with deuterium in the tert-butyl group of iso-Nadolol results in a molecule with a higher molecular weight. While specific experimental data for many physical properties of the deuterated compound are not extensively published, the properties of the parent compound, Nadolol, serve as a reliable reference.

General Properties

Property	Value	Source
Chemical Name	iso-Nadolol (tert-Butyl-d9)	MedChemExpress
CAS Number	1246820-10-9	[1] [2]
Molecular Formula	C ₁₇ H ₁₈ D ₉ NO ₄	[1] [3]
Molecular Weight	318.46 g/mol	[1] [4]
Appearance	Solid	[5]
Unlabeled CAS	42200-33-9 (Nadolol)	[4]

Physicochemical Properties

Quantitative data for the physicochemical properties of **iso-Nadolol (tert-Butyl-d9)** are not readily available in public literature. The following table presents data for the non-deuterated parent compound, Nadolol, which is expected to be a close approximation.

Property	Value (for Nadolol)	Source
Molecular Weight	309.4 g/mol	[6]
Melting Point	124-136 °C	-
Boiling Point	Decomposes	-
logP (Octanol/Water)	0.7	[6]
pKa	9.67	-
Solubility	Freely soluble in ethanol and propylene glycol; slightly soluble in water.	[6]

Experimental Protocols

Detailed experimental protocols for the characterization of **iso-Nadolol (tert-Butyl-d9)** are not publicly documented. However, standard methodologies for determining key chemical properties are described below.

Determination of Solubility

The solubility of a compound can be determined using the shake-flask method.

- Preparation: A saturated solution of **iso-Nadolol (tert-Butyl-d9)** is prepared by adding an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The suspension is filtered to remove undissolved solid, yielding a clear, saturated solution.
- Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Calculation: The solubility is expressed in units such as mg/mL or mol/L.

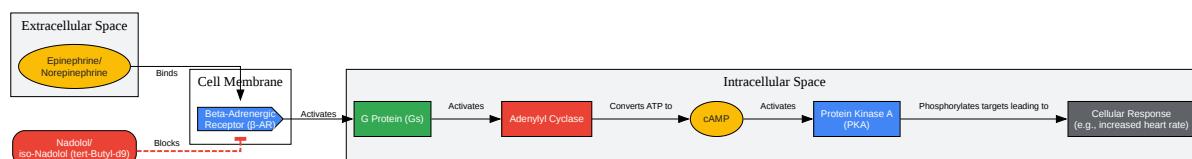
Determination of pKa

The pKa, a measure of the acidity of a compound, can be determined by potentiometric titration or UV-Vis spectroscopy.

- Sample Preparation: A solution of **iso-Nadolol (tert-Butyl-d9)** of known concentration is prepared in water or a co-solvent system if solubility is low.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Spectroscopic Analysis (NMR and MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the identity and purity of **iso-Nadolol (tert-Butyl-d9)**.

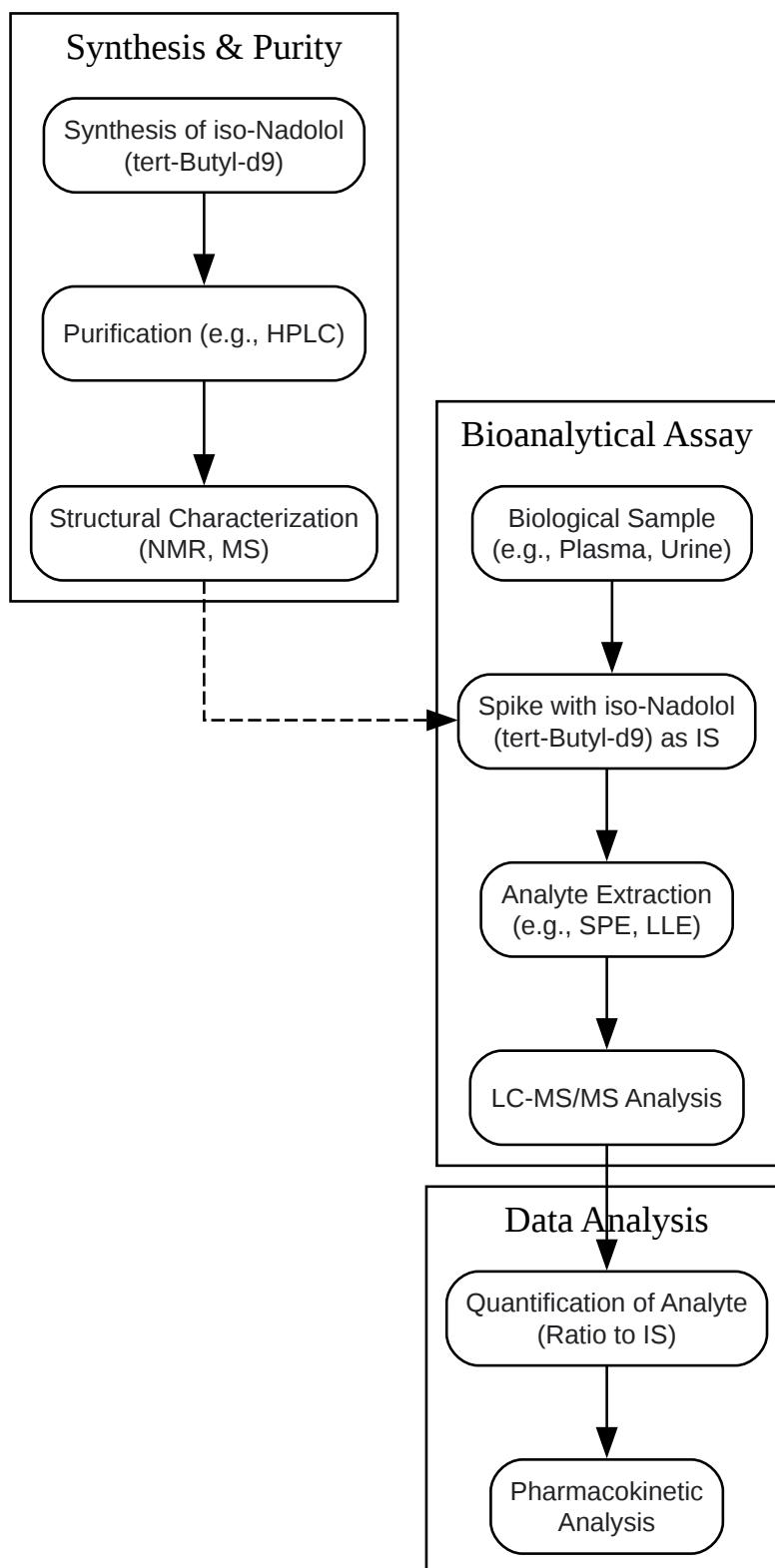

- ^1H and ^{13}C NMR: These techniques confirm the molecular structure. The absence of a proton signal in the tert-butyl region of the ^1H NMR spectrum and the characteristic splitting pattern in the ^{13}C NMR spectrum due to deuterium coupling would confirm the deuteration.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the deuterated compound (318.46 g/mol), thereby verifying the incorporation of nine deuterium atoms.

Biological Context and Signaling Pathway

Nadolol, the parent compound, is a non-selective beta-adrenergic antagonist. It competitively blocks beta-1 and beta-2 adrenergic receptors, leading to a reduction in heart rate, cardiac output, and blood pressure. The deuteration in **iso-Nadolol (tert-Butyl-d9)** is not expected to alter this mechanism of action.

Beta-Adrenergic Signaling Pathway and Inhibition by Nadolol

The following diagram illustrates the canonical beta-adrenergic signaling pathway and the point of inhibition by Nadolol.



[Click to download full resolution via product page](#)

Caption: Inhibition of the beta-adrenergic signaling pathway by Nadolol.

Experimental Workflow

The general workflow for the characterization and use of **iso-Nadolol (tert-Butyl-d9)** as an internal standard in a quantitative bioanalytical assay is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for using **iso-Nadolol (tert-Butyl-d9)** as an internal standard.

Conclusion

iso-Nadolol (tert-Butyl-d9) is a critical tool for researchers in drug metabolism and pharmacokinetics. Its chemical properties are largely comparable to its non-deuterated counterpart, with the key difference being its increased mass, which allows for its use as an internal standard in mass spectrometry-based assays. While specific experimental data for the deuterated compound is sparse, established analytical methods can be applied for its characterization. The biological activity of **iso-Nadolol (tert-Butyl-d9)** is expected to mirror that of Nadolol, acting as a non-selective beta-adrenergic antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nadolol (tert-Butyl-d9) (Mixture of Diastereomers) [lgcstandards.com]
- 5. CheMondis Marketplace [chemondis.com]
- 6. Nadolol | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what are the chemical properties of iso-Nadolol (tert-Butyl-d9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12419523#what-are-the-chemical-properties-of-iso-nadolol-tert-butyl-d9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com